An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. This document details a proposed synthetic pathway, predicted analytical data, and potential biological significance, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of specific substituents onto the benzothiazole core can significantly modulate its biological activity. The title compound, 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine, incorporates a methoxy group and a nitro group, which are known to influence the electronic and steric properties of molecules, potentially leading to enhanced or novel biological effects. This guide outlines a feasible synthetic route and provides a detailed, albeit predicted, characterization of this compound.
Synthesis
The proposed synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is based on a well-established method for the preparation of 2-aminobenzothiazole derivatives. This involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium. For the target molecule, the starting material is 4-methoxy-2-nitroaniline.
Proposed Synthetic Pathway
The synthesis is a one-pot reaction that proceeds via an in-situ generated thiourea intermediate, which then undergoes oxidative cyclization to form the benzothiazole ring.
Experimental Protocol
Materials:
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4-Methoxy-2-nitroaniline
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Potassium thiocyanate (KSCN)
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Glacial acetic acid
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Bromine
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Ammonium hydroxide solution (concentrated)
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Ethanol (for recrystallization)
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Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
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In a well-ventilated fume hood, dissolve 4-methoxy-2-nitroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a concentrated ammonium hydroxide solution.
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The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.
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The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.
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Dry the purified product in a vacuum oven.
Characterization
As of the writing of this guide, experimental characterization data for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is not available in the public domain. The following data is predicted based on the analysis of structurally similar compounds.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C8H7N3O3S |
| Molecular Weight | 225.23 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol |
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Data |
| 1H NMR (DMSO-d6, 400 MHz) | δ 8.2-8.4 (br s, 2H, -NH2), 7.5-7.7 (d, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 3.9-4.0 (s, 3H, -OCH3) |
| 13C NMR (DMSO-d6, 100 MHz) | δ 168-170 (C-2), 155-157 (C-6), 145-147 (C-4), 140-142 (C-7a), 130-132 (C-3a), 115-117 (Ar-CH), 105-107 (Ar-CH), 56-58 (-OCH3) |
| FT-IR (KBr, cm-1) | ~3400-3200 (N-H stretching of -NH2), ~1620 (C=N stretching), ~1550 and ~1350 (asymmetric and symmetric N-O stretching of -NO2), ~1250 (C-O-C stretching) |
| Mass Spectrometry (ESI-MS) | m/z: 226.0 [M+H]+ |
Potential Biological Activity and Signaling Pathway
Nitro-substituted benzothiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial and anticancer effects. The nitro group is a strong electron-withdrawing group that can participate in various biological redox reactions. It is hypothesized that the biological activity of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine may stem from its ability to induce oxidative stress within target cells, leading to apoptosis or growth inhibition.
Postulated Mechanism of Action
The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately triggering programmed cell death.
